molecular formula C14H10Cl2NNaO2 B12398232 Diclofenac-13C6 (Sodium)

Diclofenac-13C6 (Sodium)

Cat. No.: B12398232
M. Wt: 324.08 g/mol
InChI Key: KPHWPUGNDIVLNH-OYZQBFNVSA-M
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Description

Diclofenac-13C6 (Sodium) is a labeled version of Diclofenac Sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies. The compound is labeled with carbon-13 isotopes, which allows for precise tracking and analysis in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diclofenac-13C6 (Sodium) involves the incorporation of carbon-13 isotopes into the diclofenac molecule. This process typically starts with the synthesis of carbon-13 labeled benzene, which is then used to construct the diclofenac molecule through a series of chemical reactions. The final step involves the conversion of diclofenac to its sodium salt form .

Industrial Production Methods

Industrial production of Diclofenac-13C6 (Sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s quality .

Chemical Reactions Analysis

Types of Reactions

Diclofenac-13C6 (Sodium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Diclofenac-13C6 (Sodium). These products are often analyzed using techniques such as HPLC and mass spectrometry to determine their structure and purity .

Scientific Research Applications

Diclofenac-13C6 (Sodium) has a wide range of scientific research applications, including:

Mechanism of Action

Diclofenac-13C6 (Sodium) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting these enzymes, Diclofenac-13C6 (Sodium) reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diclofenac-13C6 (Sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where understanding the detailed behavior of the compound in biological systems is crucial .

Properties

Molecular Formula

C14H10Cl2NNaO2

Molecular Weight

324.08 g/mol

IUPAC Name

sodium;2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetate

InChI

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1+1,2+1,4+1,7+1,9+1,12+1;

InChI Key

KPHWPUGNDIVLNH-OYZQBFNVSA-M

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Origin of Product

United States

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